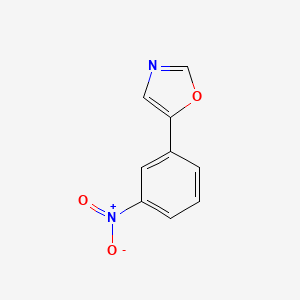

5-(3-Nitrophenyl)oxazole

描述

Overview of Oxazole (B20620) Scaffold in Medicinal Chemistry and Organic Synthesis

The oxazole nucleus is a five-membered heterocyclic ring containing nitrogen and oxygen atoms, and it is a key structure in the development of new compounds with favorable biological activities. tandfonline.comsemanticscholar.org In contemporary medicinal chemistry, the oxazole scaffold often serves as a valuable lead structure. tandfonline.comsemanticscholar.org The five-membered aromatic ring of oxazole, with its nitrogen and oxygen atoms, can readily interact with various enzymes and receptors in biological systems through diverse non-covalent bonds, leading to a wide range of biological actions. tandfonline.comresearchgate.net

The structural characteristics of oxazole derivatives, which allow for interactions such as hydrogen bonds, hydrophobic effects, and van der Waals forces, contribute to their wide-ranging applications in medicinal, chemical, and material sciences. tandfonline.com A significant number of oxazole-containing compounds have been developed as clinical drugs for treating various diseases, highlighting their developmental value as medicinal agents. researchgate.net The versatility of the oxazole moiety has made it highly popular among medicinal chemists and researchers. tandfonline.com

In the realm of organic synthesis, various methods have been developed to construct the oxazole ring system. These strategies are crucial as they open avenues to a wide array of functionalized molecules. Efficient synthetic methodologies, including those that are metal-free or use catalysts like copper and iodine, have been established to produce polysubstituted oxazoles from simple and readily available starting materials. organic-chemistry.org These synthetic advancements are significant for their broad applicability in medicinal chemistry. organic-chemistry.org

Importance of Nitrophenyl Moieties in Designing Biologically Active Compounds

Aromatic nitro compounds, both natural and synthetic, represent a broad class of organic molecules that exhibit a wide spectrum of biological activities and are used in pharmaceuticals. nih.gov The biological activity of these compounds is directly influenced by the nature and arrangement of substituents on the molecule. nih.gov The nitro group is a crucial component in several antimicrobial and anticancer agents. nih.gov For instance, the presence of a 5-nitrofuran group was found to be critical for activity against Candida albicans in a series of nifuroxazide (B1678864) analogs. nih.gov

The nitrophenyl group, in particular, is a common feature in many biologically active compounds. Studies on various heterocyclic compounds have shown that derivatives containing a nitrophenyl moiety often exhibit potent antimicrobial or other pharmacological activities. rasayanjournal.co.intsijournals.com The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets. vulcanchem.com The development of new bioactive molecules often involves the incorporation of nitro(het)arene cores. nih.gov

Contextualization of 5-(3-Nitrophenyl)oxazole within Contemporary Heterocyclic Chemistry Research

This compound is a heterocyclic compound that features a five-membered oxazole ring substituted at the 5-position with a 3-nitrophenyl group. This structure places it within the azole family of aromatic heterocyclic compounds. The study of nitrophenyl-substituted oxazoles contributes to the understanding of how electron-withdrawing groups impact the electronic properties and reactivity of heterocyclic systems.

While specific research applications for this compound itself are not extensively documented in broad literature, its structural motifs are of significant interest. For instance, derivatives of this compound have been investigated for their potential biological activities. Research into related structures, such as isoxazole (B147169) analogs, highlights the ongoing exploration of molecules containing the nitrophenyl-heterocycle combination for various applications. ontosight.airesearchgate.net The synthesis and study of such compounds are part of the continuous effort in medicinal chemistry to design and develop new molecules with potential therapeutic value.

Compound Data

Below are tables detailing the properties of the subject compound and related derivatives mentioned in research literature.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₆N₂O₃ |

| CAS Number | 89808-77-5 |

| Structure | An oxazole ring with a 3-nitrophenyl group attached at position 5. |

Table 2: Related Oxazole Derivatives and Their Studied Activities

| Compound Derivative | Investigated Activity | Research Context |

|---|---|---|

| 4-(2,4-Difluorobenzylidene)-2-(4-nitrophenyl)oxazole-5(4H)-one | Antioxidant | Synthesized and evaluated for its ability to inhibit lipid peroxidation and its effect on hepatic cytochrome P450-dependent EROD enzyme. turkjps.orgturkjps.org |

| General this compound derivatives | Anticancer | Studies have indicated that certain derivatives can induce apoptosis in cancer cells. |

Structure

3D Structure

属性

IUPAC Name |

5-(3-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(4-8)9-5-10-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXACHUFQSLYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371810 | |

| Record name | 5-(3-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89808-77-5 | |

| Record name | 5-(3-Nitrophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89808-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-NITROPHENYL)-1,3-OXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Leading to 5 3 Nitrophenyl Oxazole and Its Derivatives

Classical and Modern Synthetic Routes to the Oxazole (B20620) Core

The construction of the oxazole ring can be achieved through a variety of classical and modern synthetic methods. These approaches often involve the formation of key C-O and C-N bonds through cyclization or condensation reactions.

Cyclization Reactions for Oxazole Ring Formation

Cyclization reactions are a cornerstone of oxazole synthesis. One of the most traditional methods is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.com Another classical approach is the reaction of α-haloketones with primary amides, known as the Bredereck reaction , which efficiently yields 2,4-disubstituted oxazoles. ijpsonline.com More contemporary methods include the cycloisomerization of propargylamides, which provides a versatile route to polysubstituted oxazoles under mild conditions. ijpsonline.com

Hypervalent iodine reagents have also been employed in oxidative cyclization reactions of N-allylamides and N-propargylamides to furnish oxazoline and oxazole derivatives. nsf.gov For instance, the reaction of N-allylamides with (diacetoxyiodo)benzene in the presence of a Lewis acid like BF₃·Et₂O can lead to the formation of oxazolines, which can be subsequently oxidized to oxazoles. nsf.gov

| Cyclization Method | Reactants | Product Type | Key Features |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | 2,5-Disubstituted oxazole | Dehydrative cyclization pharmaguideline.com |

| Bredereck Reaction | α-Haloketone, Primary amide | 2,4-Disubstituted oxazole | Efficient and economical ijpsonline.com |

| Propargylamide Cycloisomerization | Propargylic amide | Polysubstituted oxazole | Mild conditions, high efficiency ijpsonline.com |

| Oxidative Cyclization | N-Allylamide, Hypervalent iodine reagent | Oxazoline/Oxazole | Mediated by reagents like (diacetoxyiodo)benzene nsf.gov |

Condensation Reactions Utilizing Isocyanides (e.g., TosMIC)

The van Leusen oxazole synthesis is a powerful and widely used method for the preparation of oxazoles, particularly 5-substituted derivatives. nih.govmdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C2N1 synthon. nih.gov The general mechanism involves the base-mediated reaction of TosMIC with an aldehyde. mdpi.com The deprotonated TosMIC adds to the aldehyde, and subsequent intramolecular cyclization forms an oxazoline intermediate. nih.govmdpi.com Elimination of the tosyl group then yields the 5-substituted oxazole. nih.govmdpi.com

This method is notable for its mild reaction conditions and broad substrate scope. nih.gov Aromatic aldehydes, including those with electron-withdrawing groups, generally exhibit high reactivity. mdpi.com The reaction can be carried out using various bases, such as potassium carbonate, in solvents like methanol. nih.gov

| Reactant 1 | Reactant 2 | Key Reagent | Product | Typical Conditions |

| Aldehyde | Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-Substituted oxazole | Methanol, reflux varsal.com |

| Aromatic Aldehyde | TosMIC | Ambersep® 900(OH) resin | 5-Aryloxazole | DME/Methanol mdpi.com |

| Aldehyde, Aliphatic Halide | TosMIC | - | 4,5-Disubstituted oxazole | Ionic liquid mdpi.com |

BF₃-Catalyzed Reactions in Oxazole Synthesis

Boron trifluoride (BF₃) etherate is an effective catalyst in several oxazole synthesis methodologies. One notable application is the reaction of α-diazo carbonyl compounds with nitriles. oup.com For example, the BF₃-catalyzed decomposition of substituted α-diazoacetophenones in a chloroacetonitrile solution leads to the formation of 5-aryl-2-(chloromethyl)oxazoles in high yields. oup.com The reaction proceeds through the formation of a BF₃ salt of the oxazole, which is then neutralized to afford the free oxazole. oup.com

BF₃·Et₂O can also act as both an activating reagent and a fluorine source in the synthesis of fluorinated oxazoline derivatives from unsaturated amides, showcasing its versatility in heterocyclic synthesis. acs.org

Palladium-Catalyzed Formylation and Subsequent Cyclization Approaches

Palladium catalysis offers modern and efficient routes to oxazole derivatives. One strategy involves the palladium-catalyzed formylation of aryl or vinyl halides, followed by cyclization. acs.org More direct approaches involve the palladium-catalyzed sequential C-N and C-O bond formations from simple amides and ketones. organic-chemistry.orgsemanticscholar.org This method proceeds via a C-H activation pathway and offers a high degree of atom economy. organic-chemistry.org For instance, the reaction of benzamides with ketones in the presence of a palladium catalyst, an oxidant (like K₂S₂O₈), and a promoter (like CuBr₂) can yield highly substituted oxazoles. organic-chemistry.org

Palladium-catalyzed direct arylation of pre-formed oxazole rings is another powerful tool for functionalization. organic-chemistry.org For example, the C-5 arylation of oxazoles can be achieved with aryl bromides using a palladium catalyst and a suitable ligand. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Amide, Ketone | Substituted oxazole | C-H activation, sequential C-N/C-O bond formation organic-chemistry.org |

| Pd(PPh₃)₄ | Oxazole, Bromoalkene | Arylated/Alkenylated oxazole | Regio- and stereospecific organic-chemistry.org |

| Palladium/Copper | 4-Substituted oxazole, Aryl bromide | 2,4-Disubstituted oxazole | Direct arylation researchgate.net |

Green Chemistry Approaches in Oxazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. In the context of oxazole synthesis, green chemistry approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. ijpsonline.comresearchgate.net

The van Leusen reaction, for instance, has been adapted to greener conditions. One such modification involves the use of water as a solvent in the presence of β-cyclodextrin as a catalyst, which can promote the reaction at lower temperatures with catalytic amounts of base. mdpi.com Ionic liquids have also been employed as recyclable solvents for the van Leusen synthesis of 4,5-disubstituted oxazoles. mdpi.com Furthermore, microwave-assisted and ultrasound-induced syntheses have been shown to accelerate reaction times and improve yields in various oxazole-forming reactions. nih.govnih.gov

Specific Synthesis of 5-(3-Nitrophenyl)oxazole and Isomers

The synthesis of this compound can be strategically approached using the methodologies described above. The most direct and common route would likely be the van Leusen oxazole synthesis . nih.gov This would involve the reaction of 3-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate in a suitable solvent such as methanol. varsal.com The electron-withdrawing nature of the nitro group on the aromatic ring of the aldehyde is known to facilitate this reaction, often leading to good yields. mdpi.com

While a specific literature procedure detailing the synthesis of this compound was not found in the immediate search, the synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol starting from 3-nitrobenzoic acid has been reported, indicating the accessibility of the 3-nitrophenyl precursor. researchgate.net The general applicability of the van Leusen reaction to a wide range of aromatic aldehydes strongly supports its feasibility for the synthesis of the target compound.

An alternative, though likely more complex, route could involve a palladium-catalyzed cross-coupling reaction. For example, one could envision the synthesis of a 5-halooxazole followed by a Suzuki or similar coupling reaction with a 3-nitrophenylboronic acid derivative. However, the van Leusen approach remains the more straightforward and established method for accessing 5-aryloxazoles.

The synthesis of isomers, such as 2-(3-nitrophenyl)oxazole or 4-(3-nitrophenyl)oxazole, would require different synthetic strategies. For instance, a 2-substituted isomer could potentially be synthesized via the reaction of an appropriate α-haloketone with 3-nitrobenzamide (Bredereck-type synthesis) or by reacting 3-nitrobenzonitrile with an α-diazo ketone in the presence of a BF₃ catalyst.

Synthesis from Nitrobenzaldehyde Precursors

A primary and efficient method for the synthesis of 5-substituted oxazoles, including this compound, is the Van Leusen oxazole synthesis. nih.govsemanticscholar.org This reaction utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) as key precursors. thepharmajournal.com In the specific case of this compound, the synthesis commences with 3-nitrobenzaldehyde.

The Van Leusen reaction proceeds via a two-step [3+2] cycloaddition mechanism under basic conditions. nih.gov The process begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid (TosH) from the oxazoline yields the aromatic this compound ring. nih.gov This one-pot reaction is valued for its mild conditions and reliability in producing 5-substituted oxazoles. semanticscholar.org

Table 1: Key Features of the Van Leusen Synthesis for this compound

| Feature | Description |

| Precursors | 3-Nitrobenzaldehyde, Tosylmethyl isocyanide (TosMIC) |

| Reaction Type | [3+2] Cycloaddition |

| Key Intermediate | Oxazoline |

| Byproduct | p-Toluenesulfinic acid |

| Outcome | Regioselective formation of the 5-substituted oxazole |

Strategic Placement of the Nitrophenyl Substituent

The placement of the 3-nitrophenyl group at the C5 position of the oxazole ring is a direct and strategic outcome of the chosen synthetic route. The mechanism of the Van Leusen reaction inherently dictates that the substituent from the aldehyde precursor will be located at the 5-position of the final oxazole product. nih.govsemanticscholar.org

Derivatization Strategies for this compound

Derivatization of the parent this compound scaffold is undertaken to generate analogues with diverse functionalities. These strategies involve modifications at the oxazole ring, the nitrophenyl moiety, or by introducing various linkers and complex ring systems.

Synthesis of S-Substituted Derivatives

The introduction of sulfur-containing functional groups can significantly alter the physicochemical properties of the parent molecule. A common strategy for creating S-substituted derivatives, demonstrated in analogous heterocyclic systems like 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, involves a multi-step process. researchgate.net

First, a thiol group is introduced onto the heterocyclic core. For the oxadiazole analogue, this was achieved by converting 3-nitrobenzoic acid into its corresponding hydrazide, which was then reacted with carbon disulfide in the presence of a base to form 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol. researchgate.net This thiol-containing intermediate then serves as a versatile nucleophile. The final step involves reacting the thiol with various electrophiles (e.g., alkyl or aryl halides) in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as N,N-dimethylformamide (DMF). researchgate.netresearchgate.net This results in the formation of a thioether linkage, yielding a library of S-substituted derivatives. researchgate.net

Table 2: Representative Electrophiles for S-Substitution (Based on Oxadiazole Analogues)

| Electrophile Class | Example | Resulting S-Substituent | Reference |

| Alkyl Halides | Ethyl iodide | -S-CH₂CH₃ | researchgate.net |

| Substituted Alkyl Halides | 2-Bromoacetic acid | -S-CH₂COOH | researchgate.net |

| Aryl Halides | Benzyl chloride | -S-CH₂-Ph | researchgate.net |

| Allyl Halides | Allyl bromide | -S-CH₂CH=CH₂ | researchgate.net |

Introduction of Carboxamide Linkers and Fused Ring Systems

Incorporating carboxamide functionalities and constructing fused ring systems are advanced derivatization strategies. The synthesis of 3-(oxazol-5-yl)quinoline-2-carboxamides provides a relevant example of introducing a carboxamide linker. semanticscholar.org This was accomplished by first synthesizing a 5-(2-chloroquinolin-3-yl)oxazole intermediate via the Van Leusen reaction. This intermediate then underwent a palladium-catalyzed amidation reaction with isocyanides to successfully install the carboxamide group at the C2 position of the quinoline ring, which is directly linked to the oxazole. nih.govsemanticscholar.org

The creation of fused ring systems involves more complex multi-step syntheses designed to build new rings onto the existing oxazole or phenyl framework. For instance, methodologies have been developed for synthesizing new heterocyclic fused rings based on 5-aryl-1,3,4-oxadiazole cores, indicating that such strategies are feasible for related aryl-heterocycles. uobaghdad.edu.iq These reactions often involve cascade processes that engage multiple reactive centers to construct elaborate polycyclic structures, such as benzo[f]pyrimido[1,2-d] nih.govresearchgate.netorganic-chemistry.orgtriazolo[1,5-a] nih.govresearchgate.netdiazepines. rsc.org

Functionalization at Various Positions of the Oxazole Ring

The oxazole ring itself offers several positions for further functionalization, primarily at the C2, C4, and C5 carbons. The reactivity of these positions differs, allowing for selective modifications. thepharmajournal.com

C2 Position: The proton at the C2 position is the most acidic on the oxazole ring. thepharmajournal.com This allows for deprotonation using a strong base to form a lithiated intermediate, which can then react with various electrophiles. wikipedia.org This is a common strategy for introducing substituents selectively at C2.

C4 Position: The C4 position is generally the least reactive towards electrophilic substitution. thepharmajournal.com

C5 Position: While the C5 position is occupied by the nitrophenyl group in the parent compound, in other oxazoles, this position is susceptible to electrophilic aromatic substitution, especially when activated by electron-donating groups. wikipedia.org

Palladium-catalyzed cross-coupling reactions, such as direct arylation, have emerged as powerful tools for functionalizing oxazole rings. By carefully selecting phosphine ligands and solvent conditions, it is possible to achieve high regioselectivity for arylation at either the C2 or C5 positions with a range of aryl halides and triflates. organic-chemistry.org

Nucleophilic Substitution Reactions on this compound Analogues

Nucleophilic substitution reactions on the oxazole ring itself are generally difficult unless a good leaving group, such as a halogen, is present. thepharmajournal.comtandfonline.com The ease of displacing a halogen from the oxazole ring follows the trend C2 >> C4 > C5. tandfonline.com

However, the presence of the strongly electron-withdrawing nitro group on the attached phenyl ring makes the system susceptible to Nucleophilic Aromatic Substitution (SNA_r) reactions. This is well-documented for closely related analogues like 5-nitroisoxazoles. In these systems, the nitro group itself can be displaced by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.netrsc.org This provides an efficient pathway for the straightforward functionalization of the heterocyclic core under mild conditions. rsc.org This reactivity allows for the synthesis of polysubstituted isoxazole (B147169) derivatives and could be extrapolated to this compound analogues, where nucleophiles could potentially substitute the nitro group or other leaving groups on the phenyl ring. researchgate.net

Formation of Hybrid Molecules with Other Heterocyclic Scaffolds (e.g., Pyrazolyl-Thiazole)

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a prominent approach in drug discovery to enhance biological activity or create compounds with novel properties. The synthesis of hybrid molecules incorporating the this compound scaffold with other heterocyclic systems, such as pyrazolyl-thiazole, involves multi-step reaction sequences.

A general approach for creating such hybrids often begins with the independent synthesis of the constituent heterocyclic precursors. For instance, the pyrazole-4-carbaldehyde portion can be synthesized via the Vilsmeier-Haack reaction, which involves the formylation of a hydrazone intermediate using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). rsc.orgnih.gov The other heterocyclic component, in this case, a thiazole, can be formed through the well-established Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiosemicarbazide derivative. mdpi.comresearchgate.net

To create the final hybrid molecule, these two key intermediates are linked. For example, a pyrazole-4-carbaldehyde can be reacted with a thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with a substituted phenacyl bromide (an α-haloketone) to yield the pyrazolyl-thiazole hybrid. rsc.orgnih.govacs.orgnih.gov If 2-bromo-1-(3-nitrophenyl)ethan-1-one is used as the α-haloketone in a Hantzsch-type synthesis, a nitrophenyl-substituted thiazole ring is formed, demonstrating a viable route to incorporating the desired functionality into the hybrid structure. rsc.org

The following table outlines a representative multi-step pathway for synthesizing pyrazolyl-thiazole hybrids, which could be adapted to include the this compound moiety.

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Hydrazone Formation | Substituted Acetophenone, Phenyl Hydrazine | Phenyl Hydrazone |

| 2 | Pyrazole Formation (Vilsmeier-Haack) | POCl₃, DMF | Pyrazole-4-carbaldehyde |

| 3 | Thiosemicarbazone Formation | Pyrazole-4-carbaldehyde, Thiosemicarbazide | Thiosemicarbazone Derivative |

| 4 | Thiazole Ring Formation (Hantzsch Synthesis) | α-haloketone (e.g., 2-bromo-1-(3-nitrophenyl)ethan-1-one) | Pyrazolyl-Thiazole Hybrid |

Mechanistic Investigations of Key Synthetic Reactions

Understanding the underlying mechanisms of oxazole formation is fundamental to optimizing reaction conditions, improving yields, and expanding the scope of these synthetic methods.

Elucidation of Reaction Mechanisms in Oxazole Formation

Several key reactions are employed for the synthesis of the oxazole ring, each with a distinct and well-studied mechanism.

The Robinson-Gabriel synthesis is a classic method that involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.org The reaction is typically catalyzed by a cyclodehydrating agent like sulfuric acid or phosphorus oxychloride. wikipedia.org The mechanism proceeds by protonation of the amide carbonyl oxygen, followed by a nucleophilic attack from the enol form of the adjacent ketone, forming a five-membered oxazoline intermediate which then dehydrates to the aromatic oxazole. acs.org

Another powerful and widely used method is the van Leusen Oxazole Synthesis . This reaction constructs 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgwikipedia.orgnih.gov The mechanism involves the following steps:

Deprotonation: A base removes the acidic proton from the α-carbon of TosMIC.

Nucleophilic Addition: The resulting carbanion attacks the aldehyde carbonyl, forming an alkoxide intermediate.

Intramolecular Cyclization: The alkoxide attacks the isocyanide carbon in a 5-endo-dig cyclization to form a 5-membered oxazoline ring. wikipedia.org

Elimination: The presence of a proton on the adjacent carbon facilitates a base-promoted elimination of the tosyl group (p-toluenesulfinic acid), a good leaving group, which drives the aromatization to the final oxazole product. organic-chemistry.orgnih.gov

Iodine-mediated syntheses also provide a common route to oxazoles. The mechanism is believed to involve the nucleophilic addition of a nitrile to an α-carbonyl cation formed in situ, followed by an intramolecular cyclization to complete the oxazole ring. researchgate.net

Role of Catalysts and Reagents in Reaction Efficiency

The efficiency, selectivity, and environmental impact of oxazole synthesis are heavily influenced by the choice of catalysts and reagents.

Catalysts:

Iodine: Molecular iodine has emerged as an economical, eco-friendly, and versatile catalyst for various organic transformations, including the formation of C-O and C-N bonds necessary for oxazole synthesis. researchgate.net It can act as a mediator and an oxidant, facilitating tandem oxidative cyclization reactions under mild conditions. rsc.orgorganic-chemistry.org In some protocols, iodine is the sole oxidant required, enabling metal-free synthesis pathways. rsc.org

Metal Catalysts: A range of metal catalysts are effective. Copper(II) triflate and Cu(NO₃)₂·3H₂O have been used to catalyze the oxidative cyclization of various starting materials to form substituted oxazoles. organic-chemistry.org Earth-abundant metal catalysts, such as those based on Manganese(I), have been shown to be highly effective and more sustainable alternatives to precious metal catalysts like Iridium and Ruthenium. researchgate.net

Acid Catalysts: Strong acids like sulfuric acid are crucial in the Robinson-Gabriel synthesis to act as cyclodehydrating agents, promoting the necessary cyclization and dehydration steps. wikipedia.org

Reagents:

Tosylmethyl isocyanide (TosMIC): This is the cornerstone reagent for the van Leusen synthesis. Its unique structure, featuring an acidic proton, an isocyanide group, and a sulfinyl leaving group, drives the formation of the oxazole ring from aldehydes. organic-chemistry.orgorganic-chemistry.org

Bases: Bases such as potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) are essential in reactions like the van Leusen synthesis to deprotonate TosMIC, initiating the reaction sequence. researchgate.net

Solvents and Oxidants: Solvents can play an active role. For example, Dimethyl sulfoxide (DMSO) can serve as both the solvent and an oxidant in some catalyst-free oxidative coupling reactions. researchgate.net In other systems, oxidants like tert-butyl hydroperoxide (t-BuOOH) are used in combination with iodine to achieve domino oxidative cyclizations. organic-chemistry.org

The interplay of these components is summarized in the table below.

| Catalyst/Reagent | Synthetic Method | Role | Example Condition |

|---|---|---|---|

| Iodine (I₂) | Iodine-Mediated Synthesis | Catalyst and/or Oxidant | I₂/t-BuOOH |

| Sulfuric Acid (H₂SO₄) | Robinson-Gabriel Synthesis | Cyclodehydrating Agent | H₂SO₄ in acetic anhydride |

| Tosylmethyl isocyanide (TosMIC) | van Leusen Synthesis | C-N=C Synthon | Used with a base like K₂CO₃ |

| Copper(II) salts | Oxidative Cyclization | Lewis Acid Catalyst | Cu(NO₃)₂·3H₂O |

| Potassium Carbonate (K₂CO₃) | van Leusen Synthesis | Base | Deprotonation of TosMIC |

| Dimethyl sulfoxide (DMSO) | Oxidative Coupling | Solvent and Oxidant | Used with KHCO₃ and KI |

Reactivity and Transformations of 5 3 Nitrophenyl Oxazole

Electrophilic and Nucleophilic Reactions of the Oxazole (B20620) Ring

The oxazole ring possesses a nuanced reactivity profile, influenced by the electronegativity of its heteroatoms. The nitrogen atom tends to attract electrons, rendering the C-2 position partially electropositive and thus susceptible to nucleophilic attack. Conversely, the C-5 position is typically the most electron-rich and the preferred site for electrophilic attack. chempedia.info

Nucleophilic substitution reactions on an unsubstituted oxazole ring are generally uncommon. thepharmajournal.com When they do occur, typically on halosubstituted oxazoles, the ease of halogen displacement follows the order C-2 >> C-4 > C-5. thepharmajournal.comtandfonline.com In the case of 5-(3-Nitrophenyl)oxazole, the oxazole ring itself lacks a suitable leaving group, making direct nucleophilic substitution on the ring improbable under standard conditions.

The primary site for nucleophilic attack on the molecule is the phenyl ring, which is strongly activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nitro group. While outside the scope of direct oxazole ring reactivity, it is important to note that a sufficiently strong nucleophile could potentially displace a different leaving group on the phenyl ring. Furthermore, under specific conditions, such as intramolecular reactions, an activated nitro group can itself serve as a leaving group, a phenomenon observed in related nitro-activated heterocyclic systems. nih.gov

Electrophilic substitution on the oxazole nucleus preferentially occurs at the C-5 position, which is the most electron-rich. tandfonline.comsemanticscholar.org However, in this compound, this position is already occupied by the nitrophenyl substituent. The C-2 and C-4 positions are deactivated towards electrophilic attack due to the adjacent electron-withdrawing nitrogen and oxygen atoms, respectively.

Consequently, electrophilic substitution reactions will occur on the pendant phenyl ring rather than the oxazole moiety. This reactivity pattern is analogous to that of other phenyl-substituted heterocycles, where nitration of 2,5-diphenyl-1,3,4-oxadiazole occurs on the phenyl rings. rsc.org The phenyl ring in this compound has two deactivating substituents: the nitro group and the oxazole ring. The nitro group is a strong meta-director. Therefore, electrophilic attack will be directed to the positions meta to the nitro group, primarily at the C-4 and C-6 positions of the phenyl ring.

| Reaction Type | Preferred Position (Oxazole Ring) | Reactivity of this compound |

| Nucleophilic Substitution | C-2 (if halogenated) thepharmajournal.comtandfonline.com | Unlikely on the oxazole ring; phenyl ring is activated for SNAr. |

| Electrophilic Substitution | C-5 thepharmajournal.comtandfonline.com | Occurs on the phenyl ring (meta to the nitro group) as C-5 is blocked. |

Redox Chemistry of the Nitro Group and Oxazole Moiety

The redox chemistry of this compound involves both the oxazole ring and the nitro group, with the latter being significantly more susceptible to reduction.

Oxazole rings are known to be susceptible to oxidation, often resulting in cleavage of the ring. tandfonline.comsemanticscholar.org A notable pathway is photo-oxidation, which can proceed via a [4+2] cycloaddition reaction with singlet oxygen. cdu.edu.au This reaction forms an unstable endoperoxide intermediate, which then rearranges to form a triamide product. cdu.edu.au The presence of the nitrophenyl group at the C-5 position is not expected to inhibit this fundamental reactivity of the oxazole diene system. The reaction of singlet oxygen with substituted oxazoles has been utilized in the synthesis of biologically active molecules, highlighting the synthetic utility of this transformation. cdu.edu.au

The reduction of this compound can selectively target either the oxazole ring or, more commonly, the nitro group.

Oxazole Moiety : The oxazole ring is generally stable and resistant to reduction. However, electrochemical reduction at the C-2 position has been reported in protic solvents. tandfonline.comsemanticscholar.org

Nitro Group : The nitro group is readily reduced to an amino group under various conditions. This is a common and high-yielding transformation in synthetic chemistry. The resulting 5-(3-Aminophenyl)oxazole is a versatile intermediate for further functionalization. The mechanism of action for certain nitrofuran-based antibiotics involves the enzymatic reduction of the nitro group within bacterial cells to generate reactive radicals that damage cellular components. nih.gov A similar bio-reductive activation could be envisaged for this compound.

| Moiety | Reagent/Condition | Product |

| Nitro Group | H2, Pd/C | 5-(3-Aminophenyl)oxazole |

| Nitro Group | Sn, HCl | 5-(3-Aminophenyl)oxazole |

| Nitro Group | Fe, NH4Cl | 5-(3-Aminophenyl)oxazole |

| Oxazole Ring | Electrochemical Reduction | Reduction at C-2 tandfonline.comsemanticscholar.org |

Cycloaddition Reactions Involving the Oxazole Nucleus

The oxazole ring contains a diene system (C-4=C-5-O-C-2) and can participate in cycloaddition reactions, most notably the Diels-Alder reaction. tandfonline.com In this context, the oxazole acts as the diene, reacting with a suitable dienophile. The presence of the electron-withdrawing 3-nitrophenyl group at C-5 may influence the electron density of the diene system, potentially affecting its reactivity in normal or inverse-electron-demand Diels-Alder reactions.

The previously mentioned photo-oxidation with singlet oxygen is a prime example of a [4+2] cycloaddition involving the oxazole nucleus. cdu.edu.au Additionally, specialized intramolecular cycloadditions have been reported where photochemically generated intermediates react with a tethered oxazole ring to create complex polyheterocyclic structures, demonstrating the versatility of the oxazole core in building molecular complexity. nih.gov

Diels-Alder Reactions of Oxazoles and Their Derivatives

The oxazole ring possesses a diene system, making it a participant in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. These reactions are a powerful tool for synthesizing six-membered rings, particularly pyridine and furan derivatives, which are formed after the initial cycloadduct undergoes subsequent rearrangement or elimination. researchgate.net

The efficiency of an oxazole as a diene is highly dependent on its electronic properties. In a normal-electron-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. The presence of the 3-nitrophenyl group on the oxazole ring has a profound effect on this reactivity. As a potent electron-withdrawing group, it deactivates the oxazole ring towards reaction with typical electron-poor dienophiles.

However, the electron-deficient nature of this compound makes it a potential candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions, where it would react with an electron-rich dienophile. acs.org Alternatively, the reactivity of the oxazole can be enhanced by activation of the ring nitrogen atom with a Brønsted or Lewis acid. nih.govacs.org This activation lowers the energy of the oxazole's Lowest Unoccupied Molecular Orbital (LUMO), facilitating cycloaddition with dienophiles like ethylene. acs.orgnih.govresearchgate.net This strategy effectively allows the electron-deficient oxazole to participate more readily in cycloaddition reactions. researchgate.net

Formation of Abnormal Cycloadducts and Ring Expansion/Contraction

While the Diels-Alder reaction is a primary pathway for oxazoles, the presence of specific substituents can lead to alternative, "abnormal" cycloaddition products and other rearrangements.

Abnormal Cycloadducts: Research on the closely related isomer, 5-methoxy-4-(p-nitrophenyl)oxazole, provides significant insight into potential alternative reaction pathways. When reacted with tetracyanoethylene (TCNE), a highly reactive dienophile, this oxazole derivative does not yield the expected Diels-Alder adduct. Instead, it forms a dihydropyrrole derivative, which is a formal [3+2] cycloadduct. rsc.org This transformation is proposed to proceed through a zwitterionic intermediate formed by the opening of the oxazole ring, followed by an intramolecular cyclization. The high polarity of the nitrophenyl group is crucial in stabilizing this intermediate. Given these findings, it is highly plausible that this compound could undergo similar abnormal cycloadditions with potent dienophiles.

| Reactant (2-Substituent, R) | Solvent | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| Methyl | Acetonitrile | 20 | Dihydropyrrole derivative | 85 |

| Ethyl | Acetonitrile | - | Dihydropyrrole derivative | 73 |

| Isopropyl | Acetonitrile | - | Dihydropyrrole derivative | 67 |

| Phenyl | Acetonitrile | - | Dihydropyrrole derivative | 15 |

Ring Expansion/Contraction: Ring expansion and contraction are fundamental reactions in heterocyclic chemistry, often driven by thermal or photochemical stimuli to relieve ring strain or form more stable structures. wikipedia.org For instance, the synthesis of oxazoles can be achieved through the ring expansion of corresponding keto aziridines. organic-chemistry.org While there are no specific reports of this compound undergoing such transformations, the inherent strain and aromaticity of the heterocyclic system suggest that under forcing conditions, rearrangements involving the oxazole core could be possible.

Photochemical and Electrochemical Transformations

Photochemical Transformations: The photochemistry of this compound is expected to be complex, involving both the oxazole ring and the nitroaromatic moiety. Nitroaromatic compounds are known for their unique photoinduced pathways, including rapid intersystem crossing from singlet to triplet excited states and, in some cases, photodissociation to release nitric oxide (NO). rsc.orgresearchgate.net The specific pathway often depends on the wavelength of light used and the substitution pattern on the aromatic ring. nih.gov The oxazole ring itself can also undergo photolysis, leading to oxidation or rearrangement products. semanticscholar.orgtandfonline.com The combination of these two photoactive groups in one molecule could lead to a variety of outcomes, such as rearrangement of the oxazole ring, reduction of the nitro group, or cleavage of the molecule.

Electrochemical Transformations: The electrochemical behavior of this compound is primarily influenced by the reducible nitro group. The nitro group is electroactive and serves as an excellent probe for the electronic environment of a molecule. researchgate.net Studies on other nitrophenyl-substituted heterocycles have shown that the reduction potential of the nitro group is dependent on its position (ortho, meta, or para) and the nature of the heterocyclic ring. tubitak.gov.tr It is expected that this compound would undergo a multi-electron reduction at a cathode, corresponding to the conversion of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities. Electrochemical methods also represent a modern approach for the synthesis and modification of heterocyclic structures, often proceeding under mild, reagent-free conditions. beilstein-journals.orgnih.gov

Thermal Stability and Decomposition Pathways

The thermal stability of a molecule is a critical aspect of its chemical profile. The oxazole ring is known to be a thermally stable entity, capable of withstanding high temperatures without decomposition. semanticscholar.orgtandfonline.com However, the presence of the nitro group significantly alters this profile. Nitroaromatic compounds are a well-studied class of energetic materials, and their thermal decomposition has been extensively investigated. dtic.milnih.govacs.org

The decomposition of this compound is likely initiated by the nitro group. Common decomposition pathways for nitroaromatics at high temperatures include:

C–NO₂ Bond Homolysis: The cleavage of the bond between the phenyl ring and the nitro group to form a phenyl radical and nitrogen dioxide (NO₂). dtic.mil

Nitro-Nitrite Rearrangement: An isomerization of the nitro group to a nitrite group (–ONO), followed by the cleavage of the weak O–NO bond. dtic.mil

Biological Activities and Pharmacological Investigations of 5 3 Nitrophenyl Oxazole and Its Analogues

Antimicrobial Research

The search for new antimicrobial agents is a critical challenge in medicinal chemistry due to the rise of multi-drug resistant infections. iajps.com Oxazole (B20620) derivatives have been identified as an important class of compounds in the discovery of new antibacterial drugs. iajps.com

Derivatives of the oxazole family have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. iajps.com The introduction of a nitrophenyl moiety, a common feature in related heterocyclic compounds, has been associated with significant antimicrobial effects. For instance, a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines were tested against a panel of ESKAPE pathogens, which are known for their high capacity to develop multi-drug resistance. nih.gov One lead compound from this series, 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine, showed good activity that was superior to the clinically used antibiotic nitrofurantoin. nih.gov

Similarly, studies on related 1,3,4-oxadiazole analogues, which share structural similarities with oxazoles, have provided insights into the antibacterial potential of the nitrophenyl scaffold. Novel 2-(4-Nitro Phenyl)-5-Aryl-1,3,4-Oxadiazole analogues showed mild to moderate antimicrobial activity when compared with the standard drug Amoxicillin. researchgate.net Research on other azole derivatives, such as those based on p-aminobenzoic acid, has also yielded compounds with good bactericidal activity against pathogens like Listeria monocytogenes, in some cases proving more potent than ampicillin. mdpi.com

Table 1: Antibacterial Activity of Selected Oxazole Analogues and Related Compounds

| Compound Class | Test Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| 5-Nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines | ESKAPE Pathogens (e.g., S. aureus, P. aeruginosa) | Good activity, superior to nitrofurantoin for lead compound. | nih.gov |

| 2-(4-Nitro Phenyl)-5-Aryl-1,3,4-Oxadiazole Analogues | Gram-positive and Gram-negative bacteria | Mild to moderate activity compared to Amoxicillin. | researchgate.net |

Oxazole derivatives have also been investigated for their effectiveness against various fungal strains. nih.gov The 1,2,4-triazole core, another azole heterocycle, is a well-established pharmacophore in many potent antifungal drugs. researchgate.net Analogues containing a nitrophenyl group have shown promise in this area. For example, certain nitroimidazole derivatives, which are structurally related to nitrophenyl oxazoles, have been reported to exhibit antifungal properties. researchgate.net

Research on 1,3,4-oxadiazole-2-thiol derivatives revealed that a compound featuring a 4-fluorophenyl group, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, demonstrated antifungal activity against Aspergillus fumigatus that was superior to the standard drug terbinafine. nih.gov While direct data on 5-(3-Nitrophenyl)oxazole is limited, the consistent antifungal activity observed in structurally similar nitro- and fluoro-substituted phenyl azoles suggests this is a promising area for further investigation. nih.govnih.gov

Nitro-containing heterocyclic compounds are a well-established class of agents used to combat parasitic infections. mdpi.com The activity of these compounds is often linked to the reduction of the nitro group within the parasite, a mechanism seen in drugs like metronidazole. nih.gov

Analogues of this compound, particularly other nitro-substituted azoles, have been evaluated for their efficacy against various protozoa. A study of 2-acylamino-5-nitro-1,3-thiazoles found that a methylcarbamate derivative displayed potent giardicidal activity against Giardia intestinalis (the causative agent of giardiasis, formerly known as Giardia lamblia), with an IC50 value of 10 nM, making it more potent than the reference drug metronidazole. mdpi.com An ethyloxamate derivative from the same series showed the highest trichomonicidal effect against Trichomonas vaginalis. mdpi.com Furthermore, a new antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole, has demonstrated in vitro activity against several protozoa. nih.gov These findings underscore the potential of the nitro-substituted azole scaffold in the development of new antiprotozoal agents. mdpi.com

The antiviral properties of oxazole derivatives have attracted significant research interest. A series of novel (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their in vitro activity against hepatitis C virus (HCV) and coxsackie viruses B3 (CVB3) and B6 (CVB6). nih.gov Several of these compounds exhibited potent antiviral activity against HCV, with IC₅₀ values ranging from 0.28 to 0.92 μM, and showed low cytotoxicity. nih.gov A number of the synthesized compounds also displayed strong activity against CVB3 and/or CVB6 at low concentrations (IC₅₀ < 2.0 μM). nih.gov

Additionally, research into other nitro-substituted heterocycles has shown antiviral potential. For instance, a 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid derivative demonstrated an impact on HIV replication. nih.gov These results highlight the potential of the (nitrophenyl)oxazole scaffold as a basis for developing new antiviral therapies. nih.gov

Anticancer and Cytotoxic Studies

Oxazole-containing compounds, both of natural and synthetic origin, have been described for their anticancer activity against various human cancer cells. researchgate.netbiointerfaceresearch.com The oxazole scaffold is considered a valuable structure for the design of novel anticancer agents. ijrpr.com

The nitrophenyl-oxazole moiety and its analogues have been incorporated into various molecular designs to explore their anticancer potential. Studies on oxazolo[5,4-d]pyrimidines, which are structurally similar to purine bases, have identified derivatives with significant cytotoxic activity. mdpi.comnih.gov Notably, a derivative identified as 2-(4-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)phenyl)oxazolo[5,4-d]pyrimidine was highlighted in a review of potential anticancer agents. mdpi.com

In a separate study, a series of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives were synthesized and tested against breast cancer cell lines (MCF-7 and MDA-MB-453). nih.gov The results indicated that compounds with specific substitutions showed significant cytotoxicity, with one derivative in particular demonstrating dose-dependent activity and decreased cell viability. nih.gov Furthermore, various 4-arylsulfonyl-1,3-oxazoles have been evaluated against 59 cancer cell lines, with some compounds exhibiting cytostatic or cytotoxic effects against specific cancer types, such as CNS cancer and non-small cell lung cancer. biointerfaceresearch.com

Table 2: Cytotoxic Activity of Selected Nitrophenyl Oxazole Analogues

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazoles | Breast Cancer (MCF-7, MDA-MB-453) | Significant cytotoxicity and dose-dependent decreased cell viability for lead compounds. | nih.gov |

| 4-Arylsulfonyl-1,3-oxazoles | CNS Cancer (SNB-75, SF-539), Non-Small Cell Lung Cancer (HOP-92) | Certain derivatives exhibited cytostatic or cytotoxic effects. | biointerfaceresearch.com |

Role as Ferroptosis Inhibitors

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation, which has been implicated in numerous diseases, including neurodegenerative conditions. acs.orgnih.gov Consequently, inhibitors of ferroptosis that can cross the blood-brain barrier are of significant therapeutic interest. acs.orgnih.gov The most effective ferroptosis inhibitors to date are lipophilic radical-trapping antioxidants (RTAs) that prevent lipid peroxidation within cell membranes. nih.govfigshare.com

Building on initial research with compounds like ferrostatin-1, subsequent efforts have focused on improving pharmacokinetic properties, drug-likeness, and permeability. nih.gov This led to the development of novel series of oxazole-based RTAs. nih.gov Researchers have modified existing ferroptosis inhibitors by replacing certain chemical groups with isosteric oxazoles to reduce polarity and molecular size. acs.orgnih.gov This strategy has yielded highly potent ferroptosis inhibitors with excellent oral bioavailability and the ability to achieve high concentrations in brain tissue. nih.gov

The mechanism of these oxazole-based compounds involves acting as lipophilic radical-trapping antioxidants. acs.org This has been confirmed using assays that measure the autoxidation of lipid fluorescence probes, demonstrating that the inhibition of ferroptosis by these molecules is due to their antioxidant capabilities. acs.org For instance, a compound synthesized from 4-chloro-3-nitrobenzaldehyde and p-tosylmethyl isocyanide (TosMIC) produced a 5-substituted oxazole derivative that served as a precursor for a series of potent ferroptosis inhibitors. acs.org

Enzyme Inhibition Profiling

The oxazole nucleus is a key component in the design of various enzyme inhibitors, targeting a range of pathological processes.

Cholinesterase (AChE and BChE) Inhibition

The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.gov Inhibition of these enzymes increases the concentration of the neurotransmitter acetylcholine, which is vital for nerve cell communication. nih.govtandfonline.com

Several studies have shown that oxazole derivatives possess moderate to potent inhibitory activity against cholinesterases. nih.govtandfonline.com For example, a series of benzimidazole-based oxazole analogues demonstrated a wide spectrum of inhibitory potential against both AChE and BChE, with some analogues showing IC₅₀ values in the low micromolar and even nanomolar range. mdpi.comnih.gov

Research on trans-amino-4-/5-arylethenyl-oxazole derivatives revealed a notable preference for inhibiting BChE over AChE. nih.govtandfonline.com Many of these compounds potently inhibited BChE with IC₅₀ values in the micromolar range, while showing poor inhibition of AChE (IC₅₀ > 100 µM). nih.govtandfonline.com This selectivity suggests that the oxazole scaffold could be valuable for developing BChE-selective inhibitors. nih.govtandfonline.com The structure-activity relationship (SAR) studies indicate that elongating the oxazole molecule and adding specific substituent groups can enhance binding to the active sites of these enzymes. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Oxazole Analogues

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Analogue 9 | AChE | 0.10 ± 0.050 |

| Analogue 9 | BChE | 0.20 ± 0.050 |

| Analogue 14 | AChE | 0.20 ± 0.050 |

| Analogue 14 | BChE | 0.30 ± 0.050 |

| trans-8 | BChE | ~30 |

| trans-10 | BChE | ~30 |

| trans-12 | BChE | ~30 |

This table presents a selection of data from referenced studies to illustrate the inhibitory potential of the oxazole scaffold. mdpi.comnih.gov

β-Secretase 1 (BACE1) Inhibition

β-Secretase 1 (BACE1) is an aspartic protease that plays a crucial role in the amyloid cascade hypothesis of Alzheimer's disease. frontiersin.orgnih.gov It performs the rate-limiting step in the production of amyloid-β (Aβ) peptides, which accumulate to form neurotoxic plaques in the brain. frontiersin.org Therefore, inhibiting BACE1 is a primary therapeutic strategy to modify the progression of the disease. frontiersin.org

The development of BACE1 inhibitors has been challenging, requiring molecules that can penetrate the blood-brain barrier and exhibit high selectivity. globalhealthmedicine.com Medicinal chemistry efforts have led to the identification of various structural leads, including those with heterocyclic scaffolds like amino-oxazines. globalhealthmedicine.com The oxazole or oxazine ring can interact with the catalytic aspartates in the active site of BACE1. globalhealthmedicine.com For instance, some clinical candidates possessing amino-oxazine scaffolds have been developed and tested. globalhealthmedicine.com Furthermore, studies on benzoxazole derivatives have shown they can inhibit the expression of BACE1 in neuronal cell models, highlighting another mechanism by which this class of compounds can exert a neuroprotective effect. nih.gov

sn-1-Diacylglycerol Lipase α (DAGLα) Inhibition

Information regarding the specific inhibition of sn-1-Diacylglycerol Lipase α (DAGLα) by this compound or its direct analogues is not prominently available in the reviewed literature. Research into DAGLα inhibitors has identified other chemical classes, and the exploration of oxazole-based compounds for this target is less documented.

Modulation of Other Biological Targets

The versatile oxazole scaffold has been incorporated into molecules targeting a wide array of biological processes beyond those previously mentioned. benthamdirect.com Oxazole derivatives have been investigated for their potential to inhibit numerous other enzymes and pathways implicated in disease. benthamdirect.com

Targets for oxazole-based compounds include:

DNA Topoisomerases: Enzymes essential for DNA replication and transcription, making them targets for anticancer agents. benthamdirect.com

Protein Kinases: A large family of enzymes that regulate cellular processes; their dysregulation is a hallmark of cancer. benthamdirect.com

Tubulin: Inhibition of tubulin polymerization disrupts microtubule formation, leading to cell cycle arrest and apoptosis, a common anticancer strategy. benthamdirect.com

Cyclooxygenase (COX) enzymes: As detailed in the anti-inflammatory section, COX-2 is a key target for many oxazole-containing drugs like Oxaprozin. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that, when aberrantly activated, promotes tumor growth. benthamdirect.com

The ability of the oxazole ring to be combined with other pharmacophores allows for the development of novel drugs that can interact with a diverse set of biological targets. benthamdirect.com

Anti-inflammatory Mechanisms

Oxazole derivatives are well-documented as possessing significant anti-inflammatory properties. jddtonline.inforesearchgate.netresearchgate.net The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.goviajpr.com COX-2 is responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. iajpr.com By selectively inhibiting COX-2 over the constitutive COX-1 isoform, which has a protective role in the gastrointestinal tract, oxazole-based drugs can reduce inflammation with a potentially improved side-effect profile compared to non-selective NSAIDs. iajpr.com

The anti-inflammatory effects of oxazole derivatives have been demonstrated in various preclinical models, such as the carrageenan-induced rat paw edema test. jddtonline.inforesearchgate.net Structure-activity relationship studies have shown that specific substitutions on the aryl rings attached to the oxazole core are crucial for potent and selective COX-2 inhibition. nih.gov

Beyond COX inhibition, some oxazole-containing compounds exert their anti-inflammatory effects through other mechanisms. For example, certain abietane diterpenoid alkaloids featuring an oxazole ring have been shown to significantly decrease the gene expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in lipopolysaccharide-stimulated cells. nih.gov This indicates that oxazole derivatives can modulate inflammatory pathways at the level of gene transcription, offering a multi-faceted approach to controlling inflammation.

Neuroprotective Effects

There is currently a lack of specific studies investigating the neuroprotective effects of this compound. However, research into structurally related heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, has shown promise in the context of neurodegenerative disorders. For instance, a study on novel 2,5-substituted 1,3,4-oxadiazoles demonstrated that some of these compounds exhibit neuroprotective effects in a model of 6-hydroxydopamine-induced neurotoxicity nih.gov. Two derivatives, in particular, showed no neurotoxic effects on their own and provided statistically significant protection to synaptosomes, preserving their viability and the levels of reduced glutathione (B108866) against the toxin nih.gov. While these findings are for oxadiazoles, which are isomers of oxazoles, they suggest that the core heterocyclic structure, when appropriately substituted, has the potential for neuroprotective activity. Further research is warranted to determine if this compound or its close analogues share these properties.

Metal Chelating Abilities in Biological Systems

Direct investigations into the metal-chelating abilities of this compound are not readily found in the existing scientific literature. However, the general class of heterocyclic compounds containing nitrogen and oxygen atoms, such as oxazoles, are known to possess potential metal-chelating properties. The chelation of metal ions can be a crucial mechanism in mitigating oxidative stress-related diseases. While a direct link for this compound has not been established, the broader family of dihydropyridine derivatives, for example, have been identified as potent antioxidants and chelating agents that could be beneficial in treating diseases associated with metal-induced oxidative stress researchgate.net. The potential for the oxazole ring in conjunction with the nitrophenyl substituent to coordinate with metal ions remains an area for future investigation.

Antidiabetic Research

While specific antidiabetic studies on this compound are not available, research on a closely related analogue, N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives, has shown significant potential. A 2024 study detailed the synthesis and evaluation of these compounds for their α-amylase and α-glucosidase inhibitory activities, which are key targets in the management of type 2 diabetes researchgate.net.

The study revealed that the presence of electron-withdrawing groups on the benzamide moiety enhanced the inhibitory effects researchgate.net. The in-vitro assays demonstrated that several of the synthesized compounds had potent inhibitory activities, with IC50 values comparable to the standard drug, acarbose researchgate.net.

Below is a data table summarizing the α-amylase and α-glucosidase inhibitory activities of the most potent N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives.

| Compound | Substituent on Benzamide | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |

| 2a | 4-Nitro | 23.19 | 23.25 |

| 2g | 2,4-Dichloro | 25.42 | 26.81 |

| 2h | 4-Chloro | 28.61 | 28.25 |

| Acarbose (Standard) | - | 22.50 | 21.80 |

Data sourced from a 2024 study on N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives researchgate.net.

These findings suggest that the 5-(nitrophenyl)oxadiazole scaffold is a promising starting point for the development of novel antidiabetic agents. Further investigation is needed to determine if this compound itself possesses similar activity.

Broader Pharmacological Spectrum of Nitrophenyl Oxazole Derivatives

The oxazole nucleus is a key structural motif in many biologically active compounds, and the introduction of a nitrophenyl group can significantly influence the pharmacological profile. nih.govd-nb.info The broader class of nitrophenyl oxazole and oxadiazole derivatives has been explored for a range of therapeutic activities beyond those detailed above.

One of the most extensively studied areas is their antimicrobial activity . For instance, certain 1,3,4-oxadiazole derivatives containing a 3,5-dinitrophenyl moiety have demonstrated potent activity against Mycobacterium tuberculosis, with effects stronger than the reference drug isoniazid mdpi.com. The substitution pattern on the oxazole or oxadiazole ring plays a crucial role in determining the spectrum and potency of antimicrobial action nih.gov.

In addition to antimicrobial and the aforementioned antidiabetic potential, the oxazole scaffold is present in compounds investigated for a variety of other pharmacological effects, including:

Anticancer activity nih.govd-nb.info

Anti-inflammatory properties d-nb.info

Antioxidant effects d-nb.info

Antitubercular activity nih.govd-nb.info

While these activities are associated with the broader class of oxazole derivatives, they highlight the therapeutic potential of this heterocyclic system. The specific contribution of the 3-nitrophenyl substitution at the 5-position of the oxazole ring in these diverse pharmacological actions remains an area that requires more focused research.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on Biological Potency

The biological potency of a molecule can be significantly altered by the presence, position, and nature of its substituents. For 5-(3-nitrophenyl)oxazole, the interplay between the oxazole (B20620) core, the nitrophenyl moiety, and any additional functional groups is critical in defining its interaction with biological targets.

The position of the nitro group on the phenyl ring is a key determinant of the electronic and steric properties of the entire molecule, which in turn affects its biological activity. The nitro group in this compound is in the meta position.

In related structures like nitro-containing chalcones, the position of the nitro group has been shown to be critical for specific biological activities. For instance, chalcones with a nitro group in the ortho position of the phenyl rings have demonstrated the highest anti-inflammatory activity mdpi.commdpi.com. This effect is attributed to a combination of electronic and steric factors that influence the molecule's ability to interact with its biological target mdpi.com.

The nitro group is a potent electron-withdrawing group (EWG), and its presence is often associated with the biological activity of many heterocyclic compounds. EWGs can influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its electronic character, lipophilicity, and metabolic stability encyclopedia.pub.

The electron-withdrawing nature of the nitro group in this compound can enhance its interaction with biological targets through several mechanisms. It can increase the acidity of nearby protons, making them more available for hydrogen bonding. Furthermore, the resonance effect of the nitro group can delocalize electron density across the aromatic system, which may be important for π-π stacking interactions with aromatic residues in a protein's active site encyclopedia.pub.

In a series of fluorinated phenylcyclopropylamines, it was observed that electron-withdrawing para-substituents increased the potency of MAO-A inhibition, while electron-donating groups had little effect nih.gov. This highlights the favorable impact of EWGs on the biological activity of some aromatic compounds. The nitro group, as a strong EWG, is considered a pharmacophore in many instances, but it can also be a toxicophore, which necessitates a careful balance in drug design encyclopedia.pub.

The following table presents the antibacterial activity of some nitro-containing heterocyclic compounds, illustrating the potency often associated with the presence of a nitro group.

| Compound ID | Heterocyclic Core | Substituent | Target Organism | MIC (µg/mL) |

| A | Nitroimidazole | Varied | M. tuberculosis | 0.015 - 1.0 |

| B | Nitrofurantoin | Furan | E. coli | 2 - 16 |

| C | Nitazoxanide Analog | Thiazole | H. pylori | 0.5 - 2.6 |

This table is a representation of data from various sources on nitro-containing heterocyclic compounds and is for illustrative purposes.

The development of hybrid molecules, where two or more pharmacophores are combined into a single entity, is a well-established strategy in drug discovery to enhance potency and selectivity, or to achieve a dual mode of action. Incorporating other heterocyclic rings into the 5-phenyloxazole scaffold could lead to novel compounds with improved biological profiles.

Commonly used heterocyclic rings in hybrid structures include pyrazole, triazole, isoxazole (B147169), and pyrimidine. These rings can introduce additional points of interaction with a biological target, such as hydrogen bonding, and can also modulate the physicochemical properties of the parent molecule, like solubility and lipophilicity.

For instance, the synthesis of pyrazolo–triazole hybrids has been shown to yield compounds with significant cytotoxic activity against various cancer cell lines rsc.org. Similarly, isoxazole-containing hybrid molecules have been explored for their anticancer and antibacterial properties mdpi.comijariit.comespublisher.com. The rationale behind this approach is that the combined pharmacophores may act synergistically ijariit.com.

The table below showcases examples of hybrid heterocyclic compounds and their reported biological activities.

| Hybrid Structure | Linked Heterocycles | Biological Activity |

| Pyrazolo-triazole | Pyrazole, Triazole | Anticancer |

| Isoxazole-oxazole | Isoxazole, Oxazole | Antibacterial |

| Pyrimidine-quinolone | Pyrimidine, Quinolone | hLDHA Inhibition |

| Thiazolyl-pyrazoline | Thiazole, Pyrazoline | Antimicrobial |

This table is a representation of data from various sources on hybrid heterocyclic compounds and is for illustrative purposes.

Identification of Key Pharmacophores for Target Engagement

A pharmacophore is defined as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response" nih.gov. For this compound, a hypothetical pharmacophore can be proposed based on its structural features.

The key pharmacophoric features of this compound likely include:

An aromatic ring system: The phenyl ring can engage in hydrophobic and π-π stacking interactions with the target protein.

A hydrogen bond acceptor: The nitro group and the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors.

A specific spatial arrangement of these features: The relative positions of the oxazole ring, the phenyl ring, and the nitro group define the three-dimensional shape of the molecule, which must be complementary to the binding site of the target.

Pharmacophore models for antibacterial agents often include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions esisresearch.orgresearchgate.net. The structure of this compound fits this general description. The oxazole ring itself is a bioisostere for other five-membered heterocycles and can be considered a key component of the pharmacophore.

Conformational Analysis and its Correlation with Bioactivity

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative energies. The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that allows it to bind effectively to its target.

In a study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, it was found that the introduction of a fluorine atom significantly altered the conformational preferences of the molecule mdpi.com. This highlights how even small changes in substitution can have a profound impact on the three-dimensional structure and, consequently, the biological activity. While no specific conformational analysis studies on this compound were identified in the reviewed literature, it is a critical aspect of its molecular design. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to predict the low-energy conformations of the molecule and to understand how these conformations might interact with a biological target.

Quantitative Structure-Activity Relationships (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.gov. QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process.

A QSAR study on a series of this compound analogs would involve calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Commonly used descriptors in QSAR studies include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These quantify the electronic properties of a molecule, such as dipole moment and orbital energies.

Steric descriptors: These relate to the size and shape of the molecule.

Hydrophobic descriptors: These describe the lipophilicity of the molecule.

A QSAR study on a series of 2-benzylbenzoxazoles used the Free-Wilson analysis to investigate the contributions of different substituents to the antibacterial activity dergipark.org.tr. The study found that the nature of the substituent at the 5-position of the benzoxazole ring was more significant for activity than the substituent on the benzyl group dergipark.org.tr. This type of analysis can provide valuable insights for the optimization of lead compounds. While a specific QSAR model for this compound is not available in the reviewed literature, the application of QSAR methodologies would be a logical step in the further development of this class of compounds.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes with Biological Receptors

Molecular docking simulations for compounds structurally similar to 5-(3-Nitrophenyl)oxazole have been performed to elucidate their binding modes within the active sites of various biological receptors. For instance, studies on nitrophenyl-substituted heterocyclic compounds, such as oxadiazole and imidazole (B134444) derivatives, have predicted their interactions with targets like histone deacetylase (HDAC), acetylcholinesterase (AChE), and cyclooxygenase-2 (COX-2). ajchem-a.comnih.govd-nb.info

These simulations reveal that the planar structure of the oxazole (B20620) and nitrophenyl rings allows the molecule to fit into specific pockets and grooves of a receptor. The orientation is typically governed by the molecule's ability to form favorable interactions with key amino acid residues in the target's active site. The nitro group, in particular, often plays a crucial role in orienting the molecule to act as a hydrogen bond acceptor.

Assessment of Binding Affinities and Interactions

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score in units of kcal/mol. This score estimates the free energy of binding, with more negative values indicating a stronger, more stable interaction between the ligand and the receptor.

Table 1: Illustrative Binding Affinities of Oxazole Derivatives with Various Receptors

| Compound Class | Target Receptor | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Imidazole Derivative | COX-2 | -5.516 |

| Imidazolo-Triazole | HDAC2 | -8.7 |

| Benzimidazole-Oxazole | AChE | Not specified (IC50 = 0.10 µM) |

| Benzimidazole-Oxazole | BuChE | Not specified (IC50 = 0.20 µM) |

Note: This data is representative of compounds similar to this compound and is used for illustrative purposes.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The stability of a ligand-receptor complex is determined by various non-covalent interactions. mhmedical.com Molecular docking simulations provide a detailed map of these interactions, which are critical for understanding the mechanism of action.